molecular formula C13H14ClNO2 B14388184 2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride CAS No. 88720-17-6

2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride

Cat. No.: B14388184
CAS No.: 88720-17-6
M. Wt: 251.71 g/mol
InChI Key: ARMRWUVQWQYSEI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a naphthalene ring attached to an amino acid structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride typically involves the reaction of naphthalene-2-methylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while substitution reactions can produce a variety of naphthalene-based derivatives.

Scientific Research Applications

2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
  • 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(Naphthalen-2-ylmethylamino)acetic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and amino acid moiety make it a versatile compound for various research applications, setting it apart from other naphthalene derivatives.

Properties

CAS No.

88720-17-6

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,14H,8-9H2,(H,15,16);1H

InChI Key

ARMRWUVQWQYSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCC(=O)O.Cl

Origin of Product

United States

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